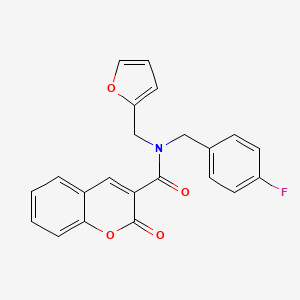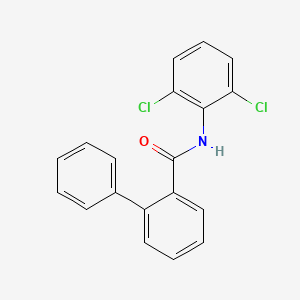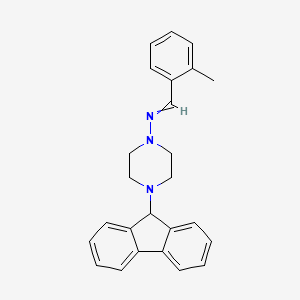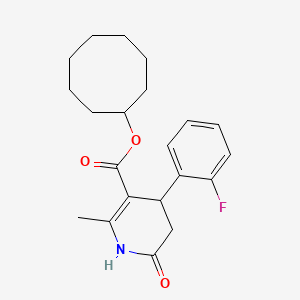
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as FLB-12, is a synthetic compound that belongs to the family of chromene derivatives. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by targeting specific signaling pathways and enzymes. For example, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which plays a key role in the regulation of inflammation. By inhibiting PDE4, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Activation of the AMPK pathway can lead to a decrease in cellular energy levels, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway, which is involved in programmed cell death. It also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and neuroinflammation in neuronal cells. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its ability to protect neurons from oxidative stress and neuroinflammation. It is also relatively easy to synthesize and has been shown to have good bioavailability.
However, one of the limitations of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain assays.
Orientations Futures
There are several future directions for research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide can enhance the anti-cancer activity of other drugs, such as cisplatin and doxorubicin.
Another area of research is the development of more potent and selective derivatives of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide. Several studies have reported the synthesis of novel derivatives with improved anti-cancer activity and selectivity.
Finally, further studies are needed to fully understand the mechanism of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide and its potential use in the treatment of various diseases. This includes investigating its effects on other signaling pathways and enzymes, as well as its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves targeting specific signaling pathways and enzymes, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a drug candidate.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use in cancer treatment. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide can protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in the development of these diseases.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-17-9-7-15(8-10-17)13-24(14-18-5-3-11-27-18)21(25)19-12-16-4-1-2-6-20(16)28-22(19)26/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYYBXXWJYIHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4753645.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4753653.png)
![N-1,3-benzothiazol-2-yl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753660.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4753666.png)
![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4753669.png)
![1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753675.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753685.png)

![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4753705.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4753714.png)
![2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B4753715.png)